molecular formula C10H12N2O4 B14003428 3-Pyridin-3-ylglutamic acid CAS No. 36727-96-5

3-Pyridin-3-ylglutamic acid

Cat. No.: B14003428
CAS No.: 36727-96-5
M. Wt: 224.21 g/mol
InChI Key: SRTBCRNLZAAOTK-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylglutamic acid: is a compound that features a pyridine ring attached to a glutamic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both a pyridine ring and a glutamic acid structure allows for unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-ylglutamic acid typically involves the introduction of a pyridine ring to a glutamic acid backbone. One common method is through the reaction of pyridine derivatives with glutamic acid under specific conditions. For example, the reaction can be carried out using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes similar to those used for producing other amino acids. The fermentation process can be optimized by adjusting factors such as carbon source, nitrogen source, and growth factors .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-ylglutamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylglutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, while the glutamic acid moiety can engage in ionic interactions and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 3-Pyridin-3-ylglutamic acid is unique due to its combination of a pyridine ring and a glutamic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

2-amino-3-pyridin-3-ylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-9(10(15)16)7(4-8(13)14)6-2-1-3-12-5-6/h1-3,5,7,9H,4,11H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBCRNLZAAOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957954
Record name 3-Pyridin-3-ylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36727-96-5, 36727-90-9
Record name NSC265457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC264864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridin-3-ylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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